3-(benzyloxy)propyl Methanesulfonate
Description
3-(Benzyloxy)propyl methanesulfonate is an organosulfur compound characterized by a methanesulfonate (mesylate) ester group attached to a propyl chain substituted with a benzyloxy group (-OCH₂C₆H₅). This structure confers reactivity typical of mesylates, such as susceptibility to nucleophilic substitution reactions, making it valuable in organic synthesis for introducing the benzyloxypropyl moiety. While specific data for this compound are absent in the provided evidence, its properties and applications can be inferred from structurally related methanesulfonate esters discussed below .
Properties
Molecular Formula |
C11H16O4S |
|---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
3-phenylmethoxypropyl methanesulfonate |
InChI |
InChI=1S/C11H16O4S/c1-16(12,13)15-9-5-8-14-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |
InChI Key |
TYJLBIWYTWFWSU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key differences between 3-(benzyloxy)propyl methanesulfonate and its analogs:
Notes:
- Substituent Effects : The benzyloxy group in this compound likely enhances lipophilicity compared to methylthio or chlorophenyl analogs, influencing solubility and reactivity in organic media. The methylthio group (-SCH₃) in 3-(methylthio)propyl methanesulfonate may act as a nucleophile or leaving group, while the chlorophenyl substituent introduces steric and electronic effects .
- Reactivity : All compounds share the mesylate group’s electrophilic nature, enabling alkylation reactions. However, the benzyloxy group’s stability under acidic/basic conditions may differ from the methylthio group’s susceptibility to oxidation .
Research Findings and Gaps
- Data Limitations : Direct pharmacological or kinetic data for this compound are absent in the provided evidence. Further studies are needed to elucidate its metabolic stability and synthetic utility.
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